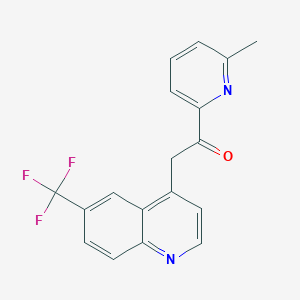
1-(6-Methylpyridin-2-yl)-2-(6-(trifluoromethyl)quinolin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methylpyridin-2-yl)-2-(6-(trifluoromethyl)quinolin-4-yl)ethanone is a complex organic compound that features a unique combination of pyridine and quinoline rings
Vorbereitungsmethoden
The synthesis of 1-(6-Methylpyridin-2-yl)-2-(6-(trifluoromethyl)quinolin-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is synthesized through a series of reactions such as cyclization and functional group modifications.
Quinoline Ring Synthesis: The quinoline ring is prepared separately, often involving Friedländer synthesis, which combines aniline derivatives with ketones.
Coupling Reaction: The pyridine and quinoline rings are then coupled using a cross-coupling reaction, such as Suzuki or Heck coupling, under specific conditions to form the final compound.
Purification: The final product is purified using techniques like column chromatography or recrystallization to achieve the desired purity.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and high yield.
Analyse Chemischer Reaktionen
1-(6-Methylpyridin-2-yl)-2-(6-(trifluoromethyl)quinolin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The trifluoromethyl and methyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(6-Methylpyridin-2-yl)-2-(6-(trifluoromethyl)quinolin-4-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(6-Methylpyridin-2-yl)-2-(6-(trifluoromethyl)quinolin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(6-Methylpyridin-2-yl)-2-(6-(trifluoromethyl)quinolin-4-yl)ethanone can be compared with other similar compounds, such as:
1-(6-Methylpyridin-2-yl)-2-(6-chloroquinolin-4-yl)ethanone: This compound has a chloro group instead of a trifluoromethyl group, leading to different chemical properties and reactivity.
1-(6-Methylpyridin-2-yl)-2-(6-methoxyquinolin-4-yl)ethanone: The presence of a methoxy group affects its solubility and potential biological activities.
1-(6-Methylpyridin-2-yl)-2-(6-nitroquinolin-4-yl)ethanone: The nitro group introduces different electronic effects, influencing its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H13F3N2O |
|---|---|
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
1-(6-methylpyridin-2-yl)-2-[6-(trifluoromethyl)quinolin-4-yl]ethanone |
InChI |
InChI=1S/C18H13F3N2O/c1-11-3-2-4-16(23-11)17(24)9-12-7-8-22-15-6-5-13(10-14(12)15)18(19,20)21/h2-8,10H,9H2,1H3 |
InChI-Schlüssel |
FFZUNUMDJGRUFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C(=O)CC2=C3C=C(C=CC3=NC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)di-p-tolylphosphine oxide](/img/structure/B12872850.png)
![2-(Bromomethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12872857.png)
![4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12872858.png)
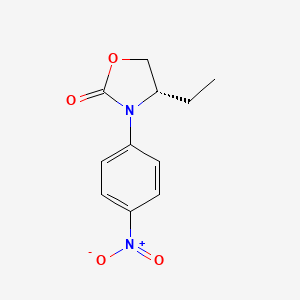
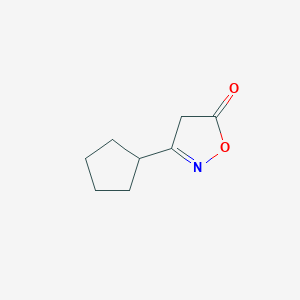
![2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12872871.png)

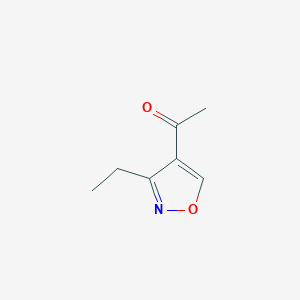
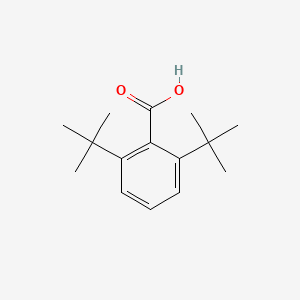
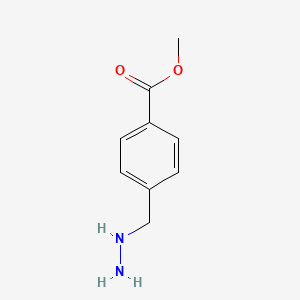
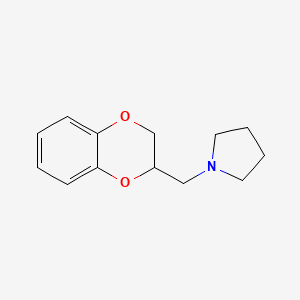

![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)

